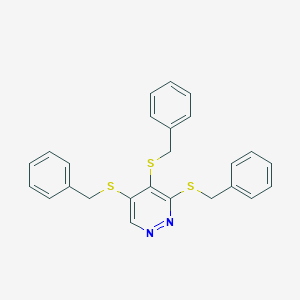
3,4,5-Tris(benzylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris(benzylsulfanyl)pyridazine is a useful research compound. Its molecular formula is C25H22N2S3 and its molecular weight is 446.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several noteworthy biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that 3,4,5-Tris(benzylsulfanyl)pyridazine possesses antimicrobial properties. It has been evaluated against various gram-positive and gram-negative bacteria, with findings indicating significant inhibition against pathogens such as Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentration (MIC) values were determined using broth microdilution techniques, revealing its potential as an antibacterial agent.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory properties. Such effects could be beneficial in treating conditions characterized by excessive inflammation .
- Cardiotonic Properties : As a precursor in the synthesis of cardiotonic drugs, this compound may enhance cardiac function. Research indicates that derivatives of this compound could improve myocardial contractility in animal models .
Synthetic Pathways
The synthesis of this compound involves multi-step procedures that allow for the introduction of various functional groups. These synthetic strategies are crucial for developing derivatives with enhanced biological activity or altered chemical properties.
- Synthesis Techniques : The compound can be synthesized through reactions involving benzyl bromide and pyridazine derivatives under basic conditions. The use of potassium carbonate in ethanol facilitates the coupling reaction at the sulfur atom .
- Characterization Methods : Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .
Catalytic Applications
This compound serves as a valuable building block in the design of ligands for metal complexes used in catalysis:
- Ligand Design : The compound can act as a ligand in coordination chemistry, where it binds to metal centers to form complexes that exhibit enhanced catalytic activity. Its unique structural features allow for electronic tuning and steric control around the metal center .
- Catalytic Reactions : Research indicates that pyridine-based ligands can facilitate various catalytic transformations. For instance, they are used in C–H activation reactions and cross-coupling processes . The incorporation of this compound into these systems may improve reaction efficiency and selectivity.
Material Science Applications
The compound's unique properties extend to material science:
- Supramolecular Chemistry : this compound can be utilized to construct supramolecular structures that exhibit specific electronic or optical properties. These materials have potential applications in sensors and photonic devices .
- Redox-active Frameworks : The compound's ability to participate in electron transfer processes makes it suitable for developing redox-active materials that can be employed in energy storage systems .
Case Studies and Research Findings
Recent literature highlights several case studies showcasing the applications of this compound:
- A study on its antimicrobial activity demonstrated effective inhibition against Micrococcus luteus and Listeria monocytogenes, indicating its potential as a broad-spectrum antimicrobial agent .
- Research exploring its role as a ligand revealed significant enhancements in catalytic activity when incorporated into metal complexes used for methane conversion processes .
Eigenschaften
CAS-Nummer |
5788-56-7 |
|---|---|
Molekularformel |
C25H22N2S3 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
3,4,5-tris(benzylsulfanyl)pyridazine |
InChI |
InChI=1S/C25H22N2S3/c1-4-10-20(11-5-1)17-28-23-16-26-27-25(30-19-22-14-8-3-9-15-22)24(23)29-18-21-12-6-2-7-13-21/h1-16H,17-19H2 |
InChI-Schlüssel |
YVNKYYPQJATQTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















